REACTION_CXSMILES
|
[BH4-].[Na+].[CH3:3][C:4]1[NH:5][C:6]2[C:11]([CH:12]=1)=[C:10]([Cl:13])[CH:9]=[CH:8][CH:7]=2.[Cl-].[Al+3].[Cl-].[Cl-]>N1C=CC=CC=1>[CH3:3][CH:4]1[CH2:12][C:11]2[C:6](=[CH:7][CH:8]=[CH:9][C:10]=2[Cl:13])[NH:5]1 |f:0.1,3.4.5.6|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
66 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
CC=1NC2=CC=CC(=C2C1)Cl
|
Name
|
fine powders
|
Quantity
|
10.6 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
ADDITION
|
Details
|
After completion of addition the mixture
|
Type
|
STIRRING
|
Details
|
was stirred
|
Type
|
CUSTOM
|
Details
|
to react at room temperature for 27 hours
|
Duration
|
27 h
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Type
|
ADDITION
|
Details
|
Water was added to the residue
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with 100 ml of benzene
|
Type
|
WASH
|
Details
|
The benzene layer was washed with a saturated aqueous sodium chloride solution
|
Type
|
CONCENTRATION
|
Details
|
followed by concentration
|
Type
|
ADDITION
|
Details
|
To the residue was added a 10% aqueous hydrochloric acid which
|
Type
|
EXTRACTION
|
Details
|
by extracting the mixture with 100 ml of benzene
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The benzene layer was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
After removing the solvent under reduced pressure the extract
|
Type
|
CUSTOM
|
Details
|
was purified through a silica gel column chromatography (eluent:chloroform)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1NC2=CC=CC(=C2C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 76.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |